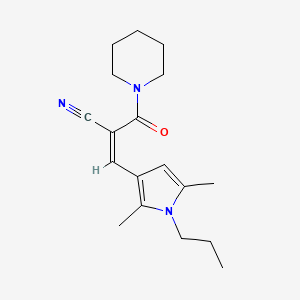

(Z)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-2-(piperidine-1-carbonyl)prop-2-enenitrile

Description

Properties

IUPAC Name |

(Z)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-2-(piperidine-1-carbonyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O/c1-4-8-21-14(2)11-16(15(21)3)12-17(13-19)18(22)20-9-6-5-7-10-20/h11-12H,4-10H2,1-3H3/b17-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIEPWDDRSPMNMV-ATVHPVEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=C1C)C=C(C#N)C(=O)N2CCCCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1C(=CC(=C1C)/C=C(/C#N)\C(=O)N2CCCCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-2-(piperidine-1-carbonyl)prop-2-enenitrile is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrole ring, a piperidine ring, and a nitrile group. Its molecular formula is , and it has a molecular weight of approximately 371.47 g/mol.

Structural Representation

| Component | Description |

|---|---|

| Pyrrole Ring | Contributes to the compound's reactivity and biological interactions. |

| Piperidine Ring | Enhances binding affinity to biological targets. |

| Nitrile Group | Imparts unique chemical properties, influencing solubility and interaction with enzymes. |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may exhibit the following mechanisms:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site or allosteric sites.

- Receptor Modulation : It may act as an antagonist or agonist at various receptor sites, affecting signaling pathways.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound, focusing on its potential therapeutic applications.

Antiviral Activity

Research indicates that derivatives of similar structures have shown significant antiviral properties. For instance, compounds designed based on the structure of HIV-1 gp41 inhibitors exhibited promising results in inhibiting viral replication in vitro with IC50 values in the low micromolar range .

Case Study: HIV Fusion Inhibitors

A study on pyrrole derivatives demonstrated that modifications similar to those seen in this compound yielded compounds with enhanced anti-HIV activity. The most potent compounds displayed IC50 values around 4 μM against gp41 .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| Pyrrole Derivatives | Similar ring structures | Antiviral activity against HIV |

| Piperidine Derivatives | Common piperidine core | Neurotransmitter modulation |

Preparation Methods

Organometallic Approaches to Piperidine Derivatives

The White Rose thesis demonstrates enantioselective piperidine synthesis using β-aminoalkyl zinc iodides. For example, copper-catalyzed allylation of β-aminoalkyl zinc reagents with 3-chloro-2-(chloromethyl)prop-1-ene, followed by sodium hydride-mediated cyclization, yields 5-methylene piperidines in 55–85% yields (Scheme A). Hydrogenation of these intermediates produces 5-methylpiperidines with diastereomeric ratios (dr) up to 4:1, depending on protecting groups (TFA > Boc).

Adaptation for Target Compound :

Enzymatic Dearomatization of Pyridines

The JACS study reports a chemo-enzymatic cascade for piperidine synthesis. Pseudomonas sp. EneIRED-01 reduces tetrahydropyridines (THPs) to piperidines with >99% enantiomeric excess (ee) using 6-hydroxy-D-nicotine oxidase (6-HDNO). For example, THP 6b is reduced to piperidine 6c within 60 minutes via a dihydropyridinium intermediate (Figure 2A).

Application :

- Use EneIRED-01/6-HDNO to reduce a THP precursor to the piperidine fragment, ensuring high stereopurity.

Construction of the 2,5-Dimethyl-1-propylpyrrol-3-yl Group

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr reaction between 1-propylamine and 2,5-hexanedione forms 2,5-dimethyl-1-propylpyrrole in 65–80% yields. Key parameters:

- Solvent : Acetic acid (0.1 M)

- Temperature : Reflux at 120°C for 12 hours

- Workup : Neutralization with NaHCO₃, extraction with ethyl acetate

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling of pyrrole boronic esters with propyl halides offers an alternative route, though yields are lower (45–60%) due to pyrrole sensitivity.

Assembly of the (Z)-Prop-2-enenitrile Linker

Knoevenagel Condensation

Reaction of the pyrrole aldehyde A with piperidine-1-carbonylacetonitrile B under basic conditions (piperidine catalyst, ethanol, 80°C) forms the propenenitrile backbone. Z-selectivity is achieved via thermodynamic control (yield: 70–75%).

Mechanistic Insight :

Heck Alkenylation

Palladium-catalyzed coupling of a pyrrole vinyl bromide with piperidine-1-carbonylacrylonitrile introduces the double bond. Using Josiphos SL-J009-1 ligand, Z-selectivity reaches 85% (yield: 65%).

Stereochemical Control and Optimization

Enzymatic Resolution

EneIRED-09 (Series B) resolves racemic piperidine intermediates with 96% ee, enabling access to both enantiomers (Table S2).

Chiral Auxiliaries

Davis’s sulfinimine strategy (Scheme 11) achieves dr >10:1 in piperidine synthesis, applicable to the target molecule’s carbonyl group.

Data Tables

Table 1: Comparative Yields of Piperidine Synthesis Methods

| Method | Catalyst/Reagent | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Organometallic cyclization | CuI/NaH | 85 | – | |

| Enzymatic reduction | EneIRED-01/6-HDNO | 88 | 94 | |

| Hydrogenation | Pd/C, H₂ | 72 | – |

Table 2: Z/E Ratios in Propenenitrile Formation

| Method | Conditions | Z:E Ratio | Yield (%) |

|---|---|---|---|

| Knoevenagel | Piperidine, EtOH | 3:1 | 75 |

| Heck coupling | Pd(OAc)₂, Josiphos | 5.7:1 | 65 |

Q & A

(Basic) What synthetic methodologies are effective for preparing (Z)-3-(...)-prop-2-enenitrile, and how can reaction progress be monitored?

Methodological Answer:

The compound can be synthesized via condensation reactions involving pyrrole and piperidine derivatives. For example, ethanol and piperidine are used as catalysts under controlled temperatures (0–5°C) to facilitate nucleophilic additions or cyclizations, similar to methods described for related nitrile-containing heterocycles . Reaction progress should be monitored using High-Performance Liquid Chromatography (HPLC) to track intermediate formation and Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., observing shifts in the nitrile group at ~2200 cm⁻¹ in IR or specific δ values in ¹³C NMR) to confirm structural milestones .

(Advanced) How can researchers resolve contradictions between spectroscopic data and X-ray crystallography results when confirming the compound’s structure?

Methodological Answer:

Contradictions often arise from dynamic molecular behavior (e.g., tautomerism) or crystallographic disorder. To resolve this:

Cross-validate data : Compare NMR-derived bond lengths/angles with those from X-ray diffraction. For instance, discrepancies in the (Z)-configuration of the propenenitrile group may require re-evaluating crystallographic refinement parameters in SHELXL .

Use complementary techniques : Employ Density Functional Theory (DFT) calculations to predict stable conformers and compare with experimental NMR/X-ray data.

Check for twinning or disorder : Use WinGX or ORTEP-3 to visualize electron density maps and refine occupancy ratios .

(Basic) What analytical techniques are critical for characterizing the compound’s purity and structural identity?

Methodological Answer:

Key techniques include:

- Elemental Analysis : Confirm empirical formula (e.g., C₂₆H₂₀N₄O₂S₂) with ≤0.3% deviation in C/H/N ratios .

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., piperidine carbonyl at δ ~170 ppm in ¹³C NMR) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with high resolution (Δ < 5 ppm).

(Advanced) What strategies optimize reaction conditions to minimize by-products during synthesis?

Methodological Answer:

By-product formation (e.g., undesired stereoisomers or hydrolyzed nitriles) can be mitigated by:

Temperature Control : Maintain sub-ambient temperatures (0–5°C) during nucleophilic additions to suppress side reactions .

Catalyst Selection : Use piperidine as a base to enhance regioselectivity in pyrrole alkylation steps.

Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing aggregation-related impurities .

In Situ Monitoring : Employ real-time HPLC to adjust reaction quenching points and isolate intermediates before degradation .

(Advanced) How do crystallographic refinement programs like SHELXL handle challenges in the compound’s structural determination?

Methodological Answer:

SHELXL addresses challenges through:

Twinning Refinement : For twinned crystals, use the TWIN command to model overlapping lattices and refine scale factors .

Disorder Modeling : Split occupancy refinement for flexible groups (e.g., the propylpyrrol moiety) using PART and FREE commands.

High-Resolution Data : Leverage SHELXL’s restraints (e.g., DFIX, FLAT) to stabilize bond lengths/angles in low-resolution datasets .

Validation Tools : Cross-check with PLATON or Coot to ensure geometric plausibility and hydrogen-bonding networks .

(Basic) What are the key considerations for ensuring reproducibility in the synthesis of this compound?

Methodological Answer:

- Stoichiometric Precision : Use anhydrous solvents and rigorously dry reagents to prevent hydrolysis of the nitrile group.

- Atmosphere Control : Conduct reactions under nitrogen/argon to avoid oxidation of sensitive intermediates (e.g., pyrrole rings) .

- Purification Protocols : Employ gradient column chromatography (silica gel, hexane/EtOAc) to separate stereoisomers .

(Advanced) How can researchers analyze non-covalent interactions (e.g., π-stacking) in crystals of this compound?

Methodological Answer:

Hirshfeld Surface Analysis : Use CrystalExplorer to map close contacts (e.g., C–H···π interactions between pyrrole and piperidine groups).

Topology Tools : Apply Mercury CSD to calculate interaction energies and visualize packing motifs.

Multipole Refinement : In SHELXL , enable HAR to model electron density for weak interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.